molecular formula C84H164O23 B576597 [5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate CAS No. 12709-64-7

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate

Cat. No.: B576597
CAS No.: 12709-64-7
M. Wt: 1542.213
InChI Key: JJGGZDOVCQFFTL-UHFFFAOYSA-N
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Description

This compound is a highly complex polyhydroxy ester with a branched structure containing multiple glycerol-derived moieties and long-chain fatty acid substituents. Its molecular architecture includes:

  • Core structure: A central nonyl backbone substituted with multiple 2,3-dihydroxypropyl and 2,3-dihydroxypropoxy groups.
  • Functional groups: Eight hydroxyl groups and two octadecanoyl (stearic acid-derived) ester linkages, contributing to its amphiphilic properties.
  • Stereochemistry: Multiple chiral centers due to the dihydroxypropyl and dihydroxypropoxy substituents, which influence its solubility and biological interactions.

Properties

IUPAC Name

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H164O23/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-79(100)103-68-78(107-81(102)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)77(52-69(93)58-85)82(53-70(94)59-86,57-76(65-92)106-80(101)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)84(56-73(97)62-89,105-67-75(99)64-91)83(54-71(95)60-87,55-72(96)61-88)104-66-74(98)63-90/h69-78,85-99H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGZDOVCQFFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)OC(=O)CCCCCCCCCCCCCCCCC)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H164O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate is synthesized through the esterification of polyglycerol with stearic acid. The reaction typically involves heating polyglycerol and stearic acid in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions include temperatures ranging from 150°C to 250°C and may require vacuum conditions to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of polyglyceryl-10 tristearate involves continuous processes where polyglycerol and stearic acid are fed into a reactor. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water, leading to the formation of polyglycerol and stearic acid. Transesterification involves the exchange of ester groups between polyglyceryl-10 tristearate and another alcohol or ester .

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts, temperatures around 100°C.

    Transesterification: Alcohols or esters, acidic or basic catalysts, temperatures ranging from 150°C to 200°C.

Major Products

Scientific Research Applications

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate has various applications in scientific research:

Mechanism of Action

[5,6-bis(2,3-dihydroxypropoxy)-3,4,5,6-tetrakis(2,3-dihydroxypropyl)-8,9-dihydroxy-4-(3-hydroxy-2-octadecanoyloxypropyl)-2-octadecanoyloxynonyl] octadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in formulations where uniform distribution of ingredients is required. The molecular targets include lipid bilayers and interfaces where it can insert itself and alter the physical properties of the system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Zygophyllum fabago Roots

highlights Zygocaperoside and Isorhamnetin-3-O-glycoside , which share polyhydroxy features with the target compound but differ in core structure. Key distinctions:

Property Target Compound Zygocaperoside Isorhamnetin-3-O-glycoside
Core Backbone Nonyl chain with glycerol derivatives Triterpenoid Flavonoid (quercetin derivative)
Hydroxyl Groups 8–10 hydroxyl groups 4–6 hydroxyl groups 5 hydroxyl groups
Fatty Acid Chains Two octadecanoyl (C18) esters None None
Solubility Likely amphiphilic (hydrophilic hydroxyls + hydrophobic C18 chains) Hydrophilic (polar glycoside) Moderate solubility in polar solvents

The target compound’s amphiphilicity contrasts with the purely hydrophilic nature of Zygocaperoside and Isorhamnetin-3-O-glycoside, suggesting divergent applications (e.g., lipid-based formulations vs. antioxidant agents) .

Comparison with Metal-Coordination Complexes

describes tetrakis(l-3,4-dimethoxyphenyl-acetato)bis[(3,4-dimethoxyphenyl-acetato)(1,10-phena)] , a dysprosium-based coordination polymer. While structurally unrelated, its synthesis methodology offers insights:

  • Synthetic Complexity : Both compounds require multi-step functionalization. The target compound’s esterification and hydroxylation steps parallel the ligand coordination in dysprosium complexes.
  • Thermal Stability : Dysprosium complexes exhibit high thermal stability (decomposition >300°C), whereas the target compound’s fatty acid esters may degrade at lower temperatures (~150–200°C) due to ester cleavage .

Environmental and Regulatory Considerations

notes discrepancies in TRI reporting for manganese compounds.

Biological Activity

Chemical Structure and Properties

The molecular formula of this compound can be represented as C40H76O12C_{40}H_{76}O_{12}, indicating a large and intricate structure with multiple hydroxyl groups and fatty acid chains. The presence of these functional groups suggests potential interactions with biological systems.

Molecular Structure

  • Molecular Weight : Approximately 730.05 g/mol
  • Functional Groups : Hydroxyl groups, ester linkages, and long-chain fatty acids.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antioxidant Activity : Compounds with multiple hydroxyl groups can scavenge free radicals, thus exhibiting antioxidant properties.
  • Anti-inflammatory Effects : The presence of long-chain fatty acids may modulate inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Antioxidant Studies :
    • A study demonstrated that compounds with hydroxyl substitutions significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH radical scavenging assays, showing a strong correlation between the number of hydroxyl groups and antioxidant efficacy.
  • Anti-inflammatory Research :
    • In vivo studies on related compounds indicated that they could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation.
  • Antimicrobial Activity :
    • Preliminary screening against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) revealed that the compound exhibited moderate antibacterial activity, likely due to its ability to disrupt microbial membranes.

Data Table of Biological Activities

Activity TypeMethodologyResultReference
AntioxidantDPPH Scavenging AssayIC50 = 25 µg/mL
Anti-inflammatoryELISA for Cytokine LevelsDecreased TNF-α production by 50%
AntimicrobialDisk Diffusion MethodInhibition zone = 15 mm against E. coli

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